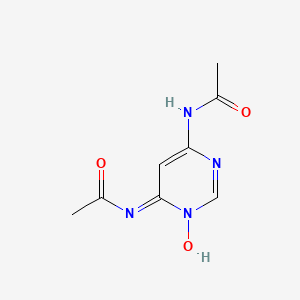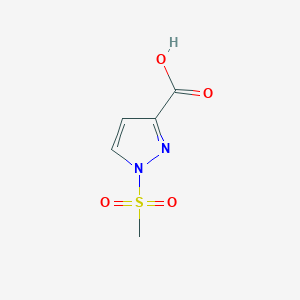![molecular formula C5H7ClOS B13995030 [(Prop-2-en-1-yl)sulfanyl]acetyl chloride CAS No. 29431-25-2](/img/structure/B13995030.png)
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride,2-(2-propen-1-ylthio)- is a chemical compound with the molecular formula C5H7ClOS. It is also known by other names such as acetylchloride, (2-propenylthio)- and (allylthio)acetyl chloride . This compound is characterized by the presence of an acetyl chloride group attached to a 2-(2-propen-1-ylthio) moiety.
Méthodes De Préparation
The synthesis of acetyl chloride,2-(2-propen-1-ylthio)- typically involves the reaction of acetyl chloride with 2-(2-propen-1-ylthio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Acetyl chloride,2-(2-propen-1-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding thioethers or thiols.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetyl chloride,2-(2-propen-1-ylthio)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mécanisme D'action
The mechanism of action of acetyl chloride,2-(2-propen-1-ylthio)- involves its interaction with molecular targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Acetyl chloride,2-(2-propen-1-ylthio)- can be compared with other similar compounds such as:
Acetyl chloride, (allylthio)-: This compound has a similar structure but may exhibit different reactivity and applications.
Acetyl chloride, (2-propenylthio)-: Another closely related compound with comparable properties and uses
Propriétés
Numéro CAS |
29431-25-2 |
|---|---|
Formule moléculaire |
C5H7ClOS |
Poids moléculaire |
150.63 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanylacetyl chloride |
InChI |
InChI=1S/C5H7ClOS/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
Clé InChI |
HIMGANHZFPYUOV-UHFFFAOYSA-N |
SMILES canonique |
C=CCSCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)







![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)


